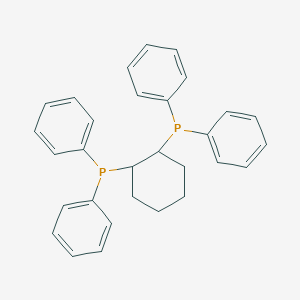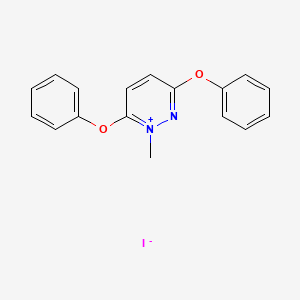![molecular formula C10H13FN2O6 B14499757 1-[3-Deoxy-3-fluoro-3-(hydroxymethyl)-beta-D-xylofuranosyl]pyrimidine-2,4(1H,3H)-dione CAS No. 62986-89-4](/img/structure/B14499757.png)
1-[3-Deoxy-3-fluoro-3-(hydroxymethyl)-beta-D-xylofuranosyl]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-Deoxy-3-fluoro-3-(hydroxymethyl)-beta-D-xylofuranosyl]pyrimidine-2,4(1H,3H)-dione is a synthetic nucleoside analog. This compound is structurally related to thymidine, a naturally occurring nucleoside. It is characterized by the presence of a fluorine atom at the 3’ position of the sugar moiety and a hydroxymethyl group, which distinguishes it from other nucleoside analogs.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-Deoxy-3-fluoro-3-(hydroxymethyl)-beta-D-xylofuranosyl]pyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Activation of the Sugar Moiety: The starting material, a protected sugar derivative, undergoes activation at the 3’ position.
Nucleophilic Substitution: The activated sugar derivative is then subjected to nucleophilic substitution with a fluorine source, such as diethylaminosulfur trifluoride (DAST), to introduce the fluorine atom at the 3’ position.
Coupling with Pyrimidine Base: The fluorinated sugar derivative is coupled with a protected pyrimidine base, typically thymine, under conditions that promote glycosidic bond formation.
Deprotection: The final step involves the removal of protecting groups to yield the desired nucleoside analog.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
1-[3-Deoxy-3-fluoro-3-(hydroxymethyl)-beta-D-xylofuranosyl]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Substitution: The fluorine atom at the 3’ position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of various substituted nucleoside analogs.
Wissenschaftliche Forschungsanwendungen
1-[3-Deoxy-3-fluoro-3-(hydroxymethyl)-beta-D-xylofuranosyl]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Antiviral Research: This compound has shown promise as an antiviral agent, particularly against HIV and other retroviruses.
Cancer Research: It is being investigated for its potential to inhibit cancer cell proliferation by interfering with DNA synthesis.
Radiolabeling: The compound can be radiolabeled with fluorine-18 for use in positron emission tomography (PET) imaging to study tumor proliferation.
Biochemical Studies: It serves as a tool in biochemical studies to understand nucleoside metabolism and enzyme interactions.
Wirkmechanismus
The mechanism of action of 1-[3-Deoxy-3-fluoro-3-(hydroxymethyl)-beta-D-xylofuranosyl]pyrimidine-2,4(1H,3H)-dione involves its incorporation into DNA during replication. The presence of the fluorine atom at the 3’ position disrupts normal DNA synthesis, leading to chain termination and inhibition of viral replication or cancer cell proliferation . The compound targets DNA polymerases and other enzymes involved in nucleoside metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3’-Deoxy-3’-fluorothymidine: A closely related compound with similar antiviral properties.
2’-Fluoro-2’-deoxyadenosine: Another nucleoside analog with antiviral activity.
2,4-Dichloro-5-fluoropyrimidine: A fluorinated pyrimidine derivative with potential anticancer applications.
Uniqueness
1-[3-Deoxy-3-fluoro-3-(hydroxymethyl)-beta-D-xylofuranosyl]pyrimidine-2,4(1H,3H)-dione is unique due to its specific structural modifications, which confer enhanced stability and specificity in targeting viral and cancerous cells. Its ability to be radiolabeled for PET imaging further distinguishes it from other nucleoside analogs .
Eigenschaften
CAS-Nummer |
62986-89-4 |
|---|---|
Molekularformel |
C10H13FN2O6 |
Molekulargewicht |
276.22 g/mol |
IUPAC-Name |
1-[(2R,3S,4R,5R)-4-fluoro-3-hydroxy-4,5-bis(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13FN2O6/c11-10(4-15)5(3-14)19-8(7(10)17)13-2-1-6(16)12-9(13)18/h1-2,5,7-8,14-15,17H,3-4H2,(H,12,16,18)/t5-,7+,8-,10+/m1/s1 |
InChI-Schlüssel |
GICSKESGHJPLGI-FDDSLVSWSA-N |
Isomerische SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@]([C@H](O2)CO)(CO)F)O |
Kanonische SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)(CO)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7,19,30-Trioxa-1,4,10,13,16,22,27,33-octaazabicyclo[11.11.11]pentatriacontane](/img/structure/B14499685.png)


![3-{[2-(Pyridin-3-yl)piperidin-1-yl]methyl}-1,3-benzothiazole-2(3H)-thione](/img/structure/B14499704.png)
![5-[4-(Difluoromethanesulfonyl)phenyl]-2-phenyl-1,3-oxazole](/img/structure/B14499717.png)


![Tricyclo[3.1.1.0~3,6~]heptane-6-carboxamide](/img/structure/B14499738.png)





